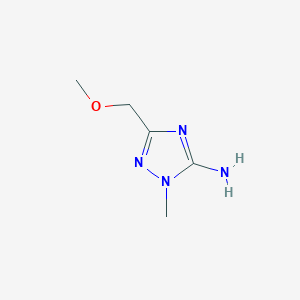
5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine, also known as MMTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMTA is a triazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
科学的研究の応用
Synthesis and Antimicrobial Activities
The synthesis of novel 1,2,4-triazole derivatives, including compounds related to 5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine, has been reported, with some showing good or moderate antimicrobial activities. These compounds were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines, leading to potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).
HIV-1 Inhibitors
Research into triazenopyrazole derivatives, which share a common structural motif with 5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine, has identified potential inhibitors of HIV-1. These compounds exhibited moderate activity against HIV-1, highlighting the therapeutic potential of triazole derivatives in antiviral research (Larsen et al., 1999).
Anticancer Activity
A series of Mannich base derivatives derived from 1,2,4-triazoles, which are structurally related to 5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine, were synthesized and characterized. These compounds were screened for their anticancer activity against a panel of 60 cell lines derived from various cancer types. Some compounds showed slight potency, suggesting the potential of triazole derivatives in cancer therapy (Holla et al., 2003).
Corrosion Inhibition
3,5-Bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a compound with a similar functional group to 5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine, was investigated for its corrosion inhibition performance on mild steel in hydrochloric acid medium. The compound exhibited high inhibition efficiency, demonstrating the potential of triazole derivatives in corrosion protection applications (Bentiss et al., 2009).
特性
IUPAC Name |
5-(methoxymethyl)-2-methyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c1-9-5(6)7-4(8-9)3-10-2/h3H2,1-2H3,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFKMNJFPRURPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)COC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

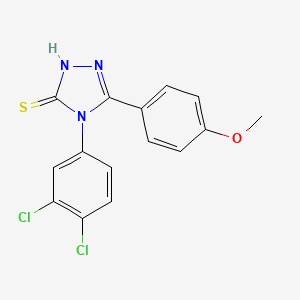


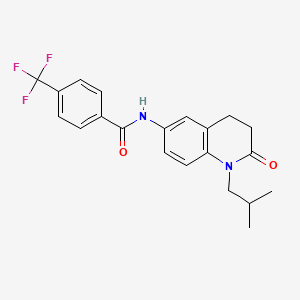
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2718503.png)
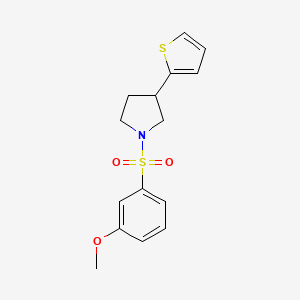
![N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2718508.png)
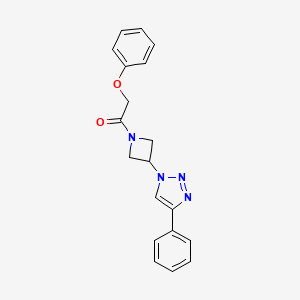
![3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid](/img/structure/B2718511.png)


![1-[(6-Hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2718514.png)
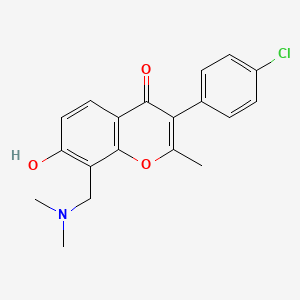
![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2718518.png)